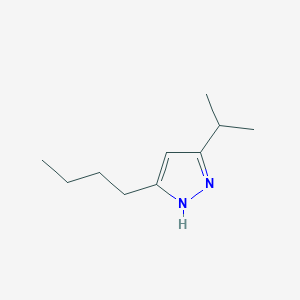
3-Butyl-5-isopropyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of butylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization process .
化学反应分析
Types of Reactions: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated pyrazoles.
科学研究应用
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
- 1H-Pyrazole, 3-butyl-5-methyl-
- 1H-Pyrazole, 3-butyl-5-ethyl-
- 1H-Pyrazole, 3-butyl-5-propyl-
Comparison: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
属性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
5-butyl-3-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-4-5-6-9-7-10(8(2)3)12-11-9/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI 键 |
USRQPDZROQQCJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=NN1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


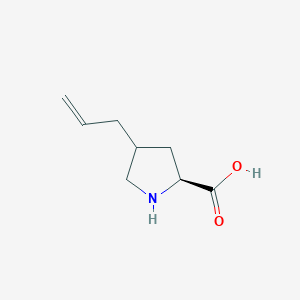
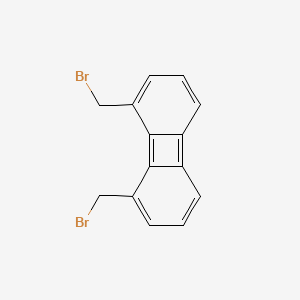
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
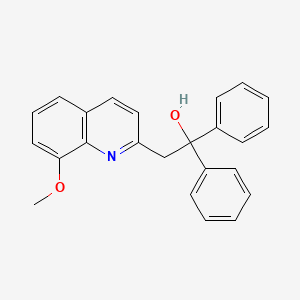
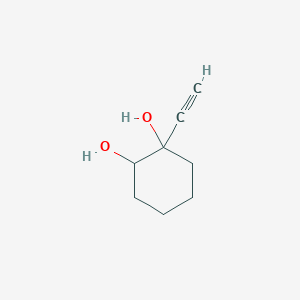
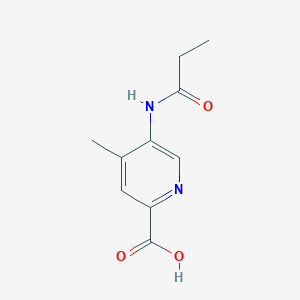
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
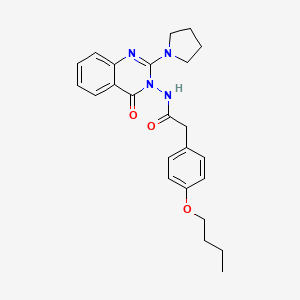

![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)
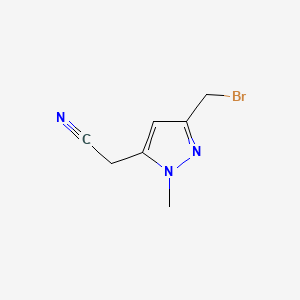
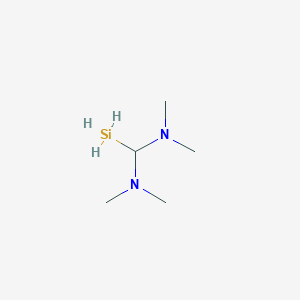
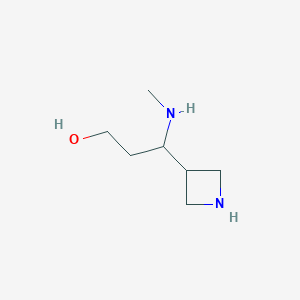
![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)
